

Spectroscopic Data of Cinnamyl Bromide: A Technical Guide

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Compound of Interest

Compound Name: Cinnamyl bromide

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This technical guide provides a comprehensive overview of the spectroscopic data for **cinnamyl bromide**, a vital reagent in organic synthesis. The document details its characterization through Nuclear Magnetic Resonance (NMR) spectroscopy (^1H and ^{13}C), Infrared (IR) spectroscopy, and Mass Spectrometry (MS). Detailed experimental protocols are provided to aid in the replication of these analyses.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful analytical technique that provides detailed information about the molecular structure of a compound. For **cinnamyl bromide**, both ^1H and ^{13}C NMR are essential for structural confirmation.

^1H NMR Spectroscopic Data

Proton NMR spectroscopy provides information on the number of different types of protons, their chemical environments, and their proximity to other protons. The ^1H NMR spectrum of **cinnamyl bromide** is characterized by signals in both the aromatic and olefinic regions.

Table 1: ^1H NMR Spectroscopic Data for **Cinnamyl Bromide**

Chemical Shift (δ) (ppm)	Multiplicity	Coupling Constant (J) (Hz)	Assignment
7.42 – 7.29	m	-	Aromatic protons (5H)
6.64	d	15.2	Olefinic proton (1H, =CH-Ar)
6.52 – 6.44	m	-	Olefinic proton (1H, =CH-CH ₂ Br)
4.15	d	7.6	Methylene protons (2H, -CH ₂ Br)

Solvent: CDCl₃, Reference: TMS (0 ppm)

¹³C NMR Spectroscopic Data

Carbon-13 NMR spectroscopy provides information about the carbon skeleton of a molecule. The spectrum for **cinnamyl bromide** shows distinct signals for the aromatic, olefinic, and aliphatic carbons.

Table 2: ¹³C NMR Spectroscopic Data for **Cinnamyl Bromide**

Chemical Shift (δ) (ppm)	Assignment
135.9	Quaternary aromatic carbon (C-Ar)
133.1	Olefinic carbon (=CH-Ar)
128.6	Aromatic carbons (CH-Ar)
128.1	Aromatic carbon (CH-Ar)
126.9	Olefinic carbon (=CH-CH ₂ Br)
126.6	Aromatic carbon (CH-Ar)
32.9	Methylene carbon (-CH ₂ Br)

Solvent: CDCl₃, Reference: CDCl₃ (77.0 ppm)

Experimental Protocol for NMR Spectroscopy

A general protocol for obtaining high-quality NMR spectra of **cinnamyl bromide** is as follows:

- Sample Preparation:
 - Weigh approximately 5-10 mg of **cinnamyl bromide** and dissolve it in approximately 0.6-0.7 mL of deuterated chloroform (CDCl_3).
 - Ensure the sample is fully dissolved. If necessary, gently warm the sample or use a vortex mixer.
 - Filter the solution through a small plug of glass wool in a Pasteur pipette directly into a clean, dry 5 mm NMR tube.
 - Cap the NMR tube.
- Instrument Setup:
 - Insert the NMR tube into the spinner turbine and adjust the depth using a depth gauge.
 - Insert the sample into the NMR spectrometer.
 - Lock the spectrometer onto the deuterium signal of the solvent (CDCl_3).
 - Shim the magnetic field to achieve optimal homogeneity. This is a critical step to obtain sharp, well-resolved peaks.
- Data Acquisition:
 - For ^1H NMR: Acquire the spectrum using a standard single-pulse experiment. A sufficient number of scans should be acquired to achieve a good signal-to-noise ratio (typically 8-16 scans).
 - For ^{13}C NMR: Acquire the spectrum using a proton-decoupled pulse sequence. Due to the low natural abundance of ^{13}C and its lower gyromagnetic ratio, a larger number of scans (typically 128 or more) and a longer acquisition time are required.

- Data Processing:
 - Apply a Fourier transform to the acquired free induction decay (FID) to obtain the frequency-domain spectrum.
 - Phase the spectrum to ensure all peaks are in the positive absorptive mode.
 - Calibrate the chemical shift scale by setting the residual solvent peak of CDCl_3 to 7.26 ppm for ^1H NMR and 77.0 ppm for ^{13}C NMR.
 - Integrate the peaks in the ^1H NMR spectrum to determine the relative ratios of the different types of protons.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation.

IR Spectroscopic Data

The IR spectrum of **cinnamyl bromide** shows characteristic absorption bands for the aromatic ring, the carbon-carbon double bond, and the carbon-bromine bond.

Table 3: IR Spectroscopic Data for **Cinnamyl Bromide**

Wavenumber (cm^{-1})	Intensity	Assignment
3050-3000	Medium	Aromatic C-H stretch
1650-1600	Medium	C=C stretch (alkene)
1580, 1495, 1450	Medium-Strong	Aromatic C=C stretch
965	Strong	=C-H bend (trans-alkene)
750-690	Strong	Aromatic C-H out-of-plane bend
600-500	Medium	C-Br stretch

Experimental Protocol for IR Spectroscopy (Thin Film Method)

- Sample Preparation:
 - Dissolve a small amount (a few milligrams) of **cinnamyl bromide** in a volatile solvent such as dichloromethane or acetone.
 - Place a single, clean salt plate (e.g., NaCl or KBr) on a clean surface.
 - Using a pipette, apply a drop or two of the **cinnamyl bromide** solution to the center of the salt plate.
 - Allow the solvent to evaporate completely, leaving a thin, even film of the compound on the plate.
- Data Acquisition:
 - Place the salt plate in the sample holder of the FTIR spectrometer.
 - Acquire a background spectrum of the empty sample compartment to subtract any atmospheric and instrumental interferences.
 - Acquire the sample spectrum. Typically, 16-32 scans are co-added to improve the signal-to-noise ratio.
- Data Processing:
 - The software will automatically ratio the sample spectrum against the background spectrum to produce the final absorbance or transmittance spectrum.
 - Label the significant peaks with their corresponding wavenumbers.

Mass Spectrometry (MS)

Mass spectrometry is an analytical technique that measures the mass-to-charge ratio of ions. It provides information about the molecular weight and fragmentation pattern of a compound.

Mass Spectrometric Data

The mass spectrum of **cinnamyl bromide** will show a molecular ion peak corresponding to its molecular weight, as well as several fragment ions. Due to the presence of bromine, characteristic isotopic patterns for bromine-containing fragments will be observed (approximately equal intensity for M and M+2).

Table 4: Mass Spectrometric Data for **Cinnamyl Bromide**

m/z	Relative Intensity (%)	Assignment
198/196	Moderate	[M] ⁺ (Molecular ion)
117	High	[C ₉ H ₉] ⁺ (Loss of Br)
115	Moderate	[C ₉ H ₇] ⁺ (Loss of H ₂ from [C ₉ H ₉] ⁺)
91	Moderate	[C ₇ H ₇] ⁺ (Tropylium ion)

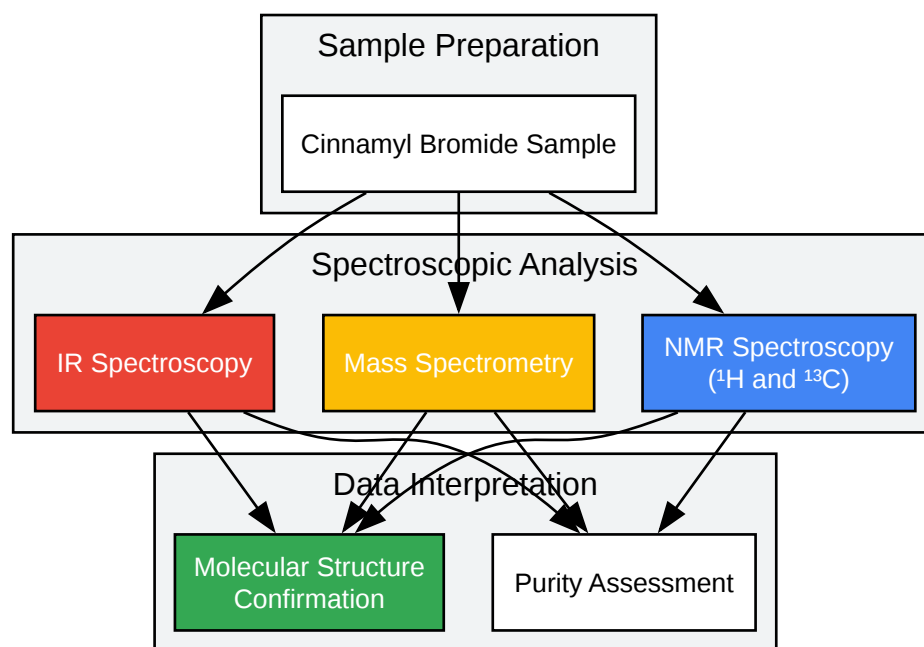
Experimental Protocol for Mass Spectrometry (Electron Ionization)

- Sample Introduction:
 - Introduce a small amount of the **cinnamyl bromide** sample into the mass spectrometer. For volatile compounds, this can be done via a direct insertion probe or by injection into a gas chromatograph (GC-MS).
 - If using a direct insertion probe, a small amount of the solid sample is placed in a capillary tube at the end of the probe.
- Ionization:
 - The sample is vaporized and then bombarded with a beam of high-energy electrons (typically 70 eV) in the ion source. This process, known as electron ionization (EI), causes the molecule to lose an electron, forming a molecular ion (M⁺).

- Mass Analysis:
 - The positively charged ions are accelerated into a mass analyzer (e.g., a quadrupole or time-of-flight analyzer).
 - The mass analyzer separates the ions based on their mass-to-charge (m/z) ratio.
- Detection:
 - The separated ions are detected by an electron multiplier or other suitable detector.
 - The detector generates a signal that is proportional to the number of ions of a particular m/z ratio.
- Data Processing:
 - The instrument's software plots the relative abundance of the ions against their m/z ratio to generate the mass spectrum.
 - Identify the molecular ion peak and major fragment ions.

Spectroscopic Characterization Workflow

The following diagram illustrates the logical workflow for the complete spectroscopic characterization of **cinnamyl bromide**.



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Caption: Workflow for the Spectroscopic Characterization of **Cinnamyl Bromide**.

- To cite this document: BenchChem. [Spectroscopic Data of Cinnamyl Bromide: A Technical Guide]. BenchChem, [2025]. [Online PDF]. Available at: [\[https://www.benchchem.com/product/b146386#cinnamyl-bromide-spectroscopic-data-nmr-ir-ms\]](https://www.benchchem.com/product/b146386#cinnamyl-bromide-spectroscopic-data-nmr-ir-ms)

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